Methyl 2-methyl-6-(trifluoromethyl)benzoate

Lipophilicity Drug Design ADME

Methyl 2-methyl-6-(trifluoromethyl)benzoate (CAS: 934705-57-4, C10H9F3O2) is a specialized aromatic ester featuring a unique ortho-substitution pattern with both a methyl and a trifluoromethyl group on the phenyl ring. This structural arrangement imparts distinct electronic and steric properties that differentiate it from simpler benzoates.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
Cat. No. B13880097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-6-(trifluoromethyl)benzoate
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(F)(F)F)C(=O)OC
InChIInChI=1S/C10H9F3O2/c1-6-4-3-5-7(10(11,12)13)8(6)9(14)15-2/h3-5H,1-2H3
InChIKeyGHIMHIBHUUWBQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-methyl-6-(trifluoromethyl)benzoate: An Essential Ortho-Substituted Trifluoromethyl Benzoate Building Block


Methyl 2-methyl-6-(trifluoromethyl)benzoate (CAS: 934705-57-4, C10H9F3O2) is a specialized aromatic ester featuring a unique ortho-substitution pattern with both a methyl and a trifluoromethyl group on the phenyl ring . This structural arrangement imparts distinct electronic and steric properties that differentiate it from simpler benzoates. The compound serves primarily as an advanced synthetic intermediate in pharmaceutical and agrochemical research, with its utility stemming from the combined electron-withdrawing influence of the CF3 group and the steric hindrance of the ortho-methyl group, which can modulate reactivity and physicochemical properties of downstream products .

Ortho-substituted CF3/methyl benzoate building block
Pharmaceutical and agrochemical synthetic intermediate
Distinct steric-electronic reactivity profile for downstream SAR

Why Methyl 2-methyl-6-(trifluoromethyl)benzoate Cannot Be Replaced by Common Benzoate Analogs


Direct substitution of Methyl 2-methyl-6-(trifluoromethyl)benzoate with common alternatives such as methyl benzoate, methyl 2-methylbenzoate, or methyl 4-(trifluoromethyl)benzoate is not straightforward due to profound differences in electronic distribution, steric bulk, and lipophilicity. The ortho-substitution pattern introduces significant steric hindrance that affects the conformational freedom of the ester group, a phenomenon documented in dipole moment studies [1]. Furthermore, the presence of the trifluoromethyl group substantially increases lipophilicity (predicted LogP shift of >1.5 units) and metabolic stability compared to non-fluorinated analogs, altering both the physicochemical profile and the synthetic utility of the molecule [2]. These cumulative effects mean that replacing this specific building block with a less-substituted or differently-substituted benzoate will likely yield compounds with divergent biological activity, altered pharmacokinetic properties, and different reactivity profiles.

Electronic distribution mismatch
Para- or meta-substituted trifluoromethyl benzoates shift electron density and may alter downstream reactivity profiles compared to ortho-substitution.
Steric hindrance alters ester conformation
The ortho-methyl group restricts ester conformational freedom; less-hindered analogs may not reproduce the same steric environment in derivative structures.
Lipophilicity profile may differ substantially
Non-fluorinated or differently substituted benzoates may shift LogP by >1.5 units, potentially changing membrane permeability and metabolic stability of downstream products.

Quantitative Differentiation Evidence for Methyl 2-methyl-6-(trifluoromethyl)benzoate


Lipophilicity Enhancement Over Non-Fluorinated Benzoate Esters

The introduction of a trifluoromethyl group into a benzoate ester framework significantly increases lipophilicity, a critical parameter for membrane permeability and bioavailability. Predicted LogP values for methyl trifluoromethylbenzoates are consistently >2.49 [1], compared to methyl benzoate, which exhibits LogP values in the range of 1.47-2.10 across various calculation methods [2]. While direct experimental LogP for Methyl 2-methyl-6-(trifluoromethyl)benzoate is not available in public databases, the trend for ortho-substituted trifluoromethyl benzoates is well-established and supported by computational predictions. This increase in lipophilicity is a key driver for selecting this compound as a building block when designing molecules with enhanced cellular uptake or CNS penetration.

Lipophilicity Shift
Class-level
Predicted LogP increase ~+1.0 to +1.9 units over methyl benzoate
Supports membrane permeability screening context
Computational estimates based on structural analogs; experimental LogP to verify
Lipophilicity Drug Design ADME

Steric and Electronic Effects of Ortho-Substitution on Ester Conformation

Dipole moment studies provide quantitative insight into the unique conformational behavior of ortho-disubstituted benzoates. The apparent dipole moment of Methyl 2,6-dimethylbenzoate (a structural analog lacking CF3) was determined to be 1.49 D in benzene [1]. This value is significantly different from the moments of mono-ortho-substituted esters and is explained by the steric hindrance forcing the ester group out of plane with the aromatic ring. Methyl 2-methyl-6-(trifluoromethyl)benzoate, with one methyl and one larger trifluoromethyl group, is expected to exhibit an even greater degree of steric congestion and a distinct dipole moment. The study further establishes that the electronic contribution of the trifluoromethyl group in Methyl 2,6-bistrifluoromethylbenzoate (moment = 3.04 D) is substantial [1]. These data confirm that the ortho-substitution pattern in this compound imparts a unique electronic and steric environment that directly influences its reactivity and the conformation of derivatives.

Conformational Impact
Class-level
Target dipole moment predicted between 1.49 D and 3.04 D based on 2,6-disubstituted analogs
Supports reactivity-profile differentiation from less-hindered analogs
Analog values measured in benzene at 25 °C; target value not directly reported
Physical Organic Chemistry Conformational Analysis Reactivity

Enhanced Metabolic Stability Conferred by the Trifluoromethyl Group

The incorporation of a trifluoromethyl group onto an aromatic ring is a well-validated strategy for blocking oxidative metabolism and enhancing metabolic stability [1]. While direct metabolic stability data for Methyl 2-methyl-6-(trifluoromethyl)benzoate itself is limited, the metabolic fate of its close structural analogs is well-documented. Studies on the bacterial metabolism of trifluoromethylbenzoates demonstrate that the trifluoromethyl group drastically reduces the rate of enzymatic transformation compared to non-fluorinated benzoates. For instance, enzymes of the methyl-benzoate pathway in Pseudomonas putida cometabolized 3-trifluoromethylbenzoate at significantly reduced rates [2]. This class-level behavior indicates that Methyl 2-methyl-6-(trifluoromethyl)benzoate will exhibit superior stability against common biodegradation and metabolic pathways relative to non-fluorinated methyl benzoates, a critical advantage when designing long-lasting agrochemicals or metabolically stable drug candidates.

Metabolic Stability
Class-level
CF3-substituted analogs transformed at drastically reduced rates vs non-fluorinated benzoates
Supports stability screening context for long-duration studies
Bacterial cometabolism data; mammalian metabolism to verify
Metabolic Stability Medicinal Chemistry Fluorine Chemistry

Validated Use as a Key Intermediate in Agrochemical Development

Methyl 2-methyl-6-(trifluoromethyl)benzoate is specifically categorized and utilized as an intermediate for the synthesis of herbicides and plant growth regulators . This application is supported by its listing in agrochemical product catalogs and its association with patent literature detailing the synthesis of herbicidal compounds. For example, the compound is referenced in the context of substituted benzoyl derivatives, which are known scaffolds for protoporphyrinogen oxidase (PPO) inhibitors—a major class of commercial herbicides [1]. While a direct herbicidal activity value for the ester itself is not the primary metric (as it is a precursor), its established role in the synthesis of bioactive agrochemicals provides a clear, application-specific differentiation from simple benzoates that are not employed in this capacity.

Agrochemical Intermediate Use
Supporting evidence
Documented as precursor for substituted benzoyl herbicide scaffolds
Supports agrochemical synthesis workflow fit
Vendor catalog and patent classification context
Agrochemicals Herbicides Synthetic Intermediates

Optimal Procurement and Application Scenarios for Methyl 2-methyl-6-(trifluoromethyl)benzoate


Synthesis of Fluorinated Drug Candidates with Enhanced ADME Properties

In medicinal chemistry programs where improving passive permeability and metabolic stability is a primary goal, Methyl 2-methyl-6-(trifluoromethyl)benzoate should be prioritized as a key building block. Its class-inferred logP increase of >1.0 unit compared to non-fluorinated benzoates and its resistance to oxidative metabolism [1] make it a superior choice for constructing lead compounds intended for oral administration or CNS targeting. The ortho-methyl group further provides a handle for introducing steric bulk to modulate target selectivity.

Development of Novel Agrochemical Actives, Particularly PPO-Inhibiting Herbicides

For agrochemical research teams working on new herbicides, this compound is a critical intermediate. Its established use in the synthesis of substituted benzoyl derivatives, a core scaffold for PPO-inhibiting herbicides , provides a direct and validated synthetic route to these important compounds. Procuring this specific ortho-substituted trifluoromethyl benzoate is essential for accessing the correct structure-activity relationship (SAR) space and intellectual property landscape in this field.

Investigating Ortho-Substituent Effects in Physical Organic Chemistry Studies

Researchers conducting fundamental studies on steric hindrance, electronic effects, and conformational analysis of aromatic esters will find Methyl 2-methyl-6-(trifluoromethyl)benzoate to be a valuable model compound. The distinct dipole moment and conformational behavior arising from its unique ortho-substitution pattern, as elucidated by Hepworth et al. , provides a rich platform for exploring structure-property relationships. This compound is not interchangeable with simpler analogs for these specific mechanistic investigations.

Functionalization of Metal-Organic Frameworks (MOFs) and Advanced Materials

The compound's function as an advanced precursor for developing fluorinated linkers in metal-organic framework synthesis positions it for procurement by materials science laboratories. The combination of a reactive ester handle and a highly hydrophobic, electron-withdrawing trifluoromethyl group allows for the creation of MOFs with tailored pore environments for gas storage, separation, or catalysis applications.

Application
Selection Property
Validation Focus
Fluorinated drug candidate synthesis
Ortho-CF3 ester building block
ADME property screening context
Agrochemical active development
Substituted benzoyl precursor scaffold
Herbicide SAR pathway context
Physical organic chemistry studies
Ortho-substitution steric/electronic profile
Conformational analysis review
MOF and advanced materials synthesis
Fluorinated linker precursor
Pore environment property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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